N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound characterized by a thiazepane ring fused with a carboxamide group. This compound falls within the category of thiazepanes, which are seven-membered heterocycles containing sulfur and nitrogen atoms. The unique structure of N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be sourced from various chemical databases such as PubChem, where it is cataloged with detailed structural information and synthesis methods. Its IUPAC name is N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide, and it has a specific InChI key that aids in its identification in chemical literature.
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide is classified as an organic compound, specifically a carboxamide derivative of a thiazepane. It is part of a larger class of compounds known for their diverse biological activities, including antibacterial and anticancer properties.
The synthesis of N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide typically involves several key steps:
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide features a seven-membered thiazepane ring with a carbonyl (oxo) group at position 5 and a carboxamide group at position 3. The benzyl substituent at the nitrogen atom contributes to its lipophilicity and potential biological activity.
The molecular formula for N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide is . Its InChI representation provides a comprehensive description of its structure:
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical transformations:
The specific reagents and conditions for these reactions vary but typically include:
The mechanism of action for compounds like N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide often involves interaction with biological targets such as enzymes or receptors. For instance, the amide bond may facilitate binding to active sites on proteins, influencing their activity.
Data from docking studies suggest that this compound could interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide is expected to exhibit moderate solubility in organic solvents due to its lipophilic benzyl group while being less soluble in water due to its thiazepane structure.
The compound's stability under various pH conditions should be assessed to determine its reactivity profile. Its melting point and boiling point would provide insight into its thermal stability and potential storage conditions.
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide has potential applications in various scientific fields:
The construction of the 1,4-thiazepane ring in N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide (MW: 264.34 g/mol, C₁₃H₁₆N₂O₂S) follows two principal industrial routes. The ring-closing metathesis (RCM) approach utilizes diallyl amine precursors, employing Grubbs catalysts (e.g., 2nd generation) to form the seven-membered ring at 40–60°C under inert conditions. This method achieves moderate yields (55–70%) but requires stringent oxygen exclusion to prevent catalyst deactivation [2] [5].
Alternatively, cysteine-based cyclization offers a biomimetic pathway. Here, N-protected cysteine derivatives undergo nucleophilic addition to α,β-unsaturated carbonyls (e.g., acrylates), followed by intramolecular amide formation. Optimal conditions use methanol/water solvents at pH 7–8 and 60°C, yielding 68–75% after 12 hours. This route benefits from inherent chirality transfer when enantiopure cysteine is used, though epimerization risks necessitate careful pH control [2] [5].
A critical comparison reveals RCM’s superiority for N-alkyl variants, while cysteine routes better accommodate stereochemical complexity. Post-cyclization, ketone installation at C5 occurs via Jones oxidation (CrO₃/H₂SO₄/acetone, 0°C), yielding 80–85% of the 5-oxo intermediate [5].
Cyclization efficiency hinges on substituent effects and catalyst selection. For DHFP (a structurally related furopyrimidine), Curtius rearrangement of 4-((3-benzylureido)methyl)furan-3-carbonyl azide generates an isocyanate intermediate that undergoes spontaneous intramolecular cyclization at 80°C in toluene, forming the tricyclic core in 76% yield [1] [9]. This underscores the utility of rearrangement-mediated cyclizations for complex heterocycles.
Lewis acid-catalyzed methods prove versatile for thiazepanes. BF₃·OEt₂-mediated cyclization of epoxides (e.g., epichlorohydrin derivatives) yields oxazepanes/thiazepanes, though competitive morpholine formation necessitates careful optimization. Elevated temperatures (70°C) favor thiazepane products by accelerating sulfur nucleophile participation [3]. Transition metal catalysis also shows promise: Ir-catalyzed (4+3)-cyclizations of vinyl aziridines with para-quinone methides deliver benzothiazepines in >90% yield and >95:5 dr [3].
Table 1: Cyclization Methods for Thiazepane Derivatives
Method | Conditions | Yield (%) | Diastereoselectivity | Key Advantages |
---|---|---|---|---|
Curtius Rearrangement | Toluene, 80°C, N₂ atmosphere | 76 | N/A | Forms fused tricyclic systems |
BF₃·OEt₂-Mediated | CH₂Cl₂, 70°C, 6–12 h | 40–65 | Moderate (70:30 dr) | Broad substrate scope |
Ir-Catalyzed (4+3) | [Ir(cod)Cl]₂, DCE, rt, 24 h | 40–96 | High (>95:5 dr) | Excellent stereocontrol |
Cu-Catalyzed Cascade | CuBr, K₂CO₃, DMF, 100°C | 55–70 | N/A | One-pot operation |
N-Benzylation is achieved through two key strategies. Direct acylation employs activated esters (e.g., N-hydroxysuccinimide ester) of 5-oxo-1,4-thiazepane-3-carboxylic acid with benzylamine. Carbodiimide coupling agents (EDC/DMAP) in dichloromethane afford 75–82% yield after 2 hours at 25°C. Microwave-assisted variants (100°C, 10 min) enhance efficiency but risk racemization at C3 [2] [8].
The Ugi four-component reaction (Ugi-4CR) offers a convergent route. Combining 5-oxothiazepane-3-carboxylic acid, benzylamine, aldehydes (e.g., formaldehyde), and isocyanides in methanol at 50°C yields N-benzyl carboxamide adducts directly. This atom-economical method achieves 60–75% yields in a single step, though product purification is complicated by diastereomer formation [4] [6].
For aryl-substituted analogs (e.g., N-(3,4-dichlorophenyl) variants), uncatalyzed amine exchange is effective. Heating 3-(3,4-dichloroanilino)propanamide with benzylamine at 160–170°C for 25 hours facilitates nucleophilic displacement, albeit modestly (41% yield). The reaction’s scalability is limited by required high temperatures and benzylamine excess [10].
Silica gel chromatography remains indispensable for isolating N-benzyl-5-oxo-1,4-thiazepane-3-carboxamides. Optimized separations use gradients of ethyl acetate in hexane (20% → 50%) with 0.1% acetic acid additive, resolving carboxamide diastereomers (ΔRf ≥ 0.15). Medium-pressure liquid chromatography (MPLC) with 40–63 μm silica achieves >95% purity for analytical samples at 15–20 mL/min flow rates [1] [9].
Recrystallization provides industrial-scale purification. N-Benzyl-3-m-anisidinopropanamide (a precursor) crystallizes from hot benzene as fluffy white crystals (mp: 250°C) in 36% recovery. For the 3,4-dichlorophenyl analog, ethyl acetate/hexane (1:3) mixtures yield high-purity crystals after cooling to –20°C. Solvent selection is critical: benzene maximizes recovery but poses toxicity concerns, prompting substitution with tert-butyl methyl ether [10].
Hybrid approaches address persistent impurities. Initial silica chromatography followed by recrystallization from ethanol/water raises purity from 90% to >99% for N-benzyl carboxamides. Centrifugal partition chromatography (CPC), though less common, offers preparative-scale separation without solid supports, using heptane/ethyl acetate/methanol/water (1:1:1:1) in isocratic mode [1] [8].
Table 2: Purification Techniques for N-Benzyl Thiazepane Carboxamides
Method | Conditions | Purity (%) | Recovery (%) | Limitations |
---|---|---|---|---|
Silica Chromatography | EtOAc/hexane (1:1), 0.1% AcOH, MPLC | >95 | 70–85 | Moderate solvent consumption |
Recrystallization (Benzene) | Saturated solution, cooling to 4°C | 98 | 35–40 | Benzene toxicity |
Recrystallization (EtOAc/hexane) | 1:3 mixture, –20°C, 12 h | 99 | 50–55 | Low solubility of polar analogs |
CPC | Heptane/EtOAc/MeOH/H₂O (1:1:1:1), isocratic | 97 | 75–80 | Equipment-intensive |
Compounds Mentioned in Text:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5